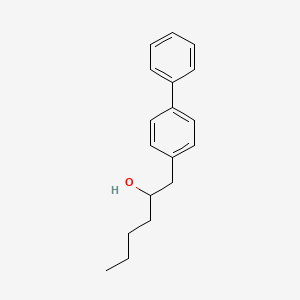![molecular formula C17H14N4O3S B2540105 N-(2-furylmethyl)-2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)acetamide CAS No. 852691-87-3](/img/no-structure.png)
N-(2-furylmethyl)-2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-furylmethyl)-2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)acetamide is a useful research compound. Its molecular formula is C17H14N4O3S and its molecular weight is 354.38. The purity is usually 95%.
BenchChem offers high-quality N-(2-furylmethyl)-2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-furylmethyl)-2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis Techniques
The synthesis of compounds similar to N-(2-furylmethyl)-2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)acetamide involves various techniques. For instance, a series of acetamides were synthesized using (4-oxo-2-thioxo-1,4-dihydro-3(2H)-quinazolinyl)acetic acid reacted with appropriate amines in the presence of N, N′-carbonyldiimidazole. This method showcased the ability to create compounds with potential biological activities (Bunyatyan et al., 2020).
Anticancer and Anticonvulsant Activities
Compounds in this category have been tested for various biological activities. For example, certain compounds demonstrated weak to moderate anticonvulsant effects in a pentylenetetrazole-induced seizure model in mice. These findings indicate a potential application of these compounds in developing anticonvulsant drugs (Bunyatyan et al., 2020). Moreover, some of these compounds have shown promising anticancer activities. For instance, specific compounds selectively influenced non-small cell lung and CNS cancer cell lines, with particular compounds demonstrating significant activity against certain cancer cell lines, indicating their potential as anticancer agents (Berest et al., 2011).
Molecular Studies and SAR Analysis
Cytotoxicity and Molecular Docking
The cytotoxicity of these compounds was evaluated using bioluminescence inhibition of bacterium Photobacterium leiognathi Sh1. Molecular docking studies predicted the affinity of the synthesized substances to the epidermal growth factor receptor (EGFR), showcasing their potential in targeted cancer therapy (Antypenko et al., 2016). In vitro anticancer activity studies further reinforced the potential of these compounds in therapeutic applications, with some compounds showing high activity against various cancer cell lines. Structure-activity relationship (SAR) analysis provided insights into the molecular features contributing to their biological activities (Kovalenko et al., 2012).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(2-furylmethyl)-2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)acetamide involves the condensation of 2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)acetic acid with 2-furylacetaldehyde followed by the addition of ammonia to form the final product.", "Starting Materials": [ "2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)acetic acid", "2-furylacetaldehyde", "Ammonia" ], "Reaction": [ "Step 1: Condensation of 2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)acetic acid with 2-furylacetaldehyde in the presence of a suitable condensing agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form N-(2-furylmethyl)-2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)acetamide intermediate.", "Step 2: Addition of ammonia to the intermediate obtained in step 1 to form the final product N-(2-furylmethyl)-2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)acetamide.", "Step 3: Purification of the final product by recrystallization or column chromatography." ] } | |
CAS RN |
852691-87-3 |
Product Name |
N-(2-furylmethyl)-2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)acetamide |
Molecular Formula |
C17H14N4O3S |
Molecular Weight |
354.38 |
IUPAC Name |
N-(furan-2-ylmethyl)-2-(3-oxo-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-2-yl)acetamide |
InChI |
InChI=1S/C17H14N4O3S/c22-14(18-9-10-4-3-7-24-10)8-13-16(23)21-15(19-13)11-5-1-2-6-12(11)20-17(21)25/h1-7,13,19H,8-9H2,(H,18,22) |
InChI Key |
ANWHJSFASNLVCU-UHFFFAOYSA-N |
SMILES |
C1=CC2=C3NC(C(=O)N3C(=S)N=C2C=C1)CC(=O)NCC4=CC=CO4 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



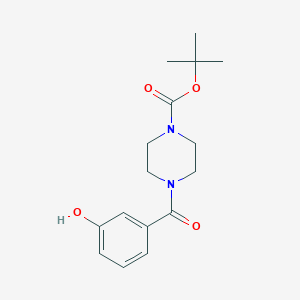

![2-(4-fluorophenoxy)-N-{[7-(3-methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}acetamide](/img/structure/B2540026.png)
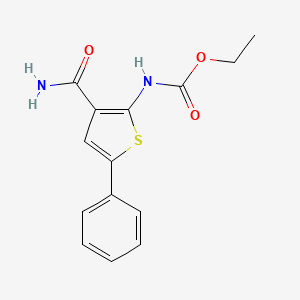
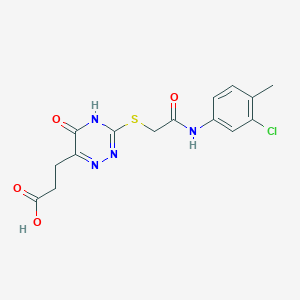
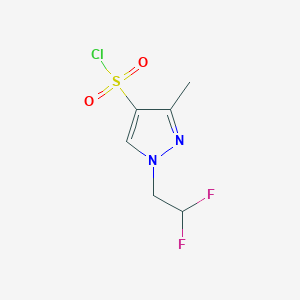
![(2-Ethoxypyridin-3-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2540032.png)
![Ethyl 2-(4-benzo[d]furan-2-yl-7-methyl-2-oxochromen-6-yloxy)acetate](/img/structure/B2540039.png)
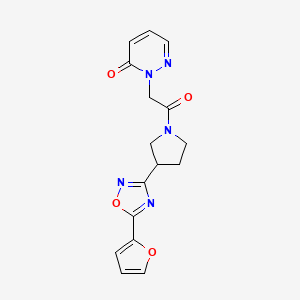
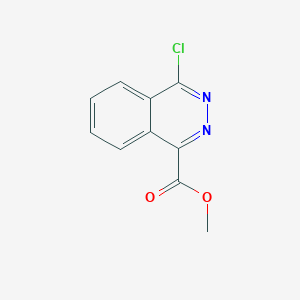
![N-(3,5-dimethylphenyl)-2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2540042.png)
